![molecular formula C8H7FN2 B1521093 4-Amino-2-fluoro-3-methylbenzonitrile CAS No. 757247-93-1](/img/structure/B1521093.png)
4-Amino-2-fluoro-3-methylbenzonitrile
Overview
Description
4-Amino-2-fluoro-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 4-Amino-2-fluoro-3-methylbenzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption . The compound’s bioavailability, half-life, metabolism, and excretion rates remain to be determined through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cellular function and contributes to its potential therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active . More research is needed to understand how these factors affect the compound’s action.
Biochemical Analysis
Biochemical Properties
4-Amino-2-fluoro-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s interaction with proteins can also affect protein folding and stability, influencing the overall biochemical pathways in which these proteins are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, this compound can affect cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting gene expression and cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that there is a threshold dose beyond which the compound can cause significant toxic effects, including liver and kidney damage. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For example, the presence of specific transporters can enhance the uptake of this compound into target cells, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Biological Activity
4-Amino-2-fluoro-3-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies, experimental data, and mechanisms of action.
- Chemical Formula : C8H7FN2
- Molecular Weight : 150.15 g/mol
- CAS Number : 757247-93-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably, it has been studied for its effects on DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. The compound's structure allows it to inhibit these enzymes effectively, leading to antibacterial effects against various strains, including resistant bacteria.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial activity. The following table summarizes the minimum inhibitory concentrations (MIC) against different bacterial strains:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | <0.03 | |
Escherichia coli | 4–16 | |
Acinetobacter baumannii | 4–16 | |
Pseudomonas aeruginosa | 4–16 | |
Enterococcus faecium | <0.03 |
These results indicate that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against some Gram-negative strains.
Case Studies and Research Findings
- DNA Gyrase Inhibition : In vitro studies have shown that this compound inhibits DNA gyrase with an IC50 value of less than 10 nM, indicating strong enzyme inhibition. This inhibition leads to the prevention of bacterial DNA replication and growth .
- Topoisomerase IV Activity : The compound also affects topoisomerase IV, another enzyme critical for bacterial DNA processes. Research indicates that while it exhibits lower potency against topoisomerase IV compared to DNA gyrase, it still retains significant inhibitory activity with IC50 values around 2000 nM .
- Selectivity Against Human Targets : Selectivity studies reveal that while inhibiting bacterial topoisomerases, the compound shows minimal activity against human topoisomerase IIα, which is crucial for reducing potential side effects in therapeutic applications .
Anticancer Potential
Beyond its antibacterial properties, this compound is being explored for its anticancer potential. Preliminary studies suggest that compounds with similar structures can inhibit pathways involved in cancer cell proliferation and survival by targeting protein kinases like mTOR (mammalian target of rapamycin) and PI3K/Akt pathways .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Scientific Research Applications
Medicinal Chemistry
4-Amino-2-fluoro-3-methylbenzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.
Case Study: Synthesis of Anticancer Agents
Research indicates that 4-amino derivatives, including this compound, are pivotal in synthesizing bicalutamide, a non-steroidal antiandrogen used in prostate cancer treatment. The synthesis involves the following steps:
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Bromination | Reflux with glacial acetic acid | 95% |
2 | Nitration | Aqueous HCl solution at room temperature | 90% |
3 | Aminolysis | Reaction with cuprous cyanide and ammonia | 73-75% |
This sequence highlights how the compound can be utilized effectively in drug development processes .
Biochemical Applications
The compound has shown potential in biochemical studies, particularly in enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism.
Biochemical Interaction Table
Enzyme | Interaction Type | Effect |
---|---|---|
Cytochrome P450 | Binding to active site | Inhibition/Activation |
Other Enzymes | Unknown | Further studies needed |
These interactions can influence drug metabolism and efficacy, making it a significant subject for pharmacokinetic studies .
Research on Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown promising results against ESKAPE pathogens, which are notorious for their resistance to antibiotics.
Antimicrobial Activity Results
Compound | Target Pathogen | IC₅₀ (nM) |
---|---|---|
4-Amino Derivative A | E. coli | < 71 |
4-Amino Derivative B | S. aureus | < 10 |
4-Amino Derivative C | K. pneumoniae | < 16 |
These findings suggest that modifications to the structure of the compound can lead to enhanced antibacterial properties, warranting further investigation into its derivatives .
Properties
IUPAC Name |
4-amino-2-fluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKXKONKSMWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757247-93-1 | |
Record name | 4-Amino-2-fluoro-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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